Terramycin

Descripción

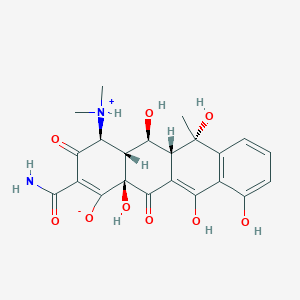

Structure

3D Structure

Propiedades

Fórmula molecular |

C22H24N2O9 |

|---|---|

Peso molecular |

460.4 g/mol |

Nombre IUPAC |

(4S,4aR,5S,5aR,6S,12aR)-2-carbamoyl-4-(dimethylazaniumyl)-5,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracen-1-olate |

InChI |

InChI=1S/C22H24N2O9/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31)/t12-,13-,14+,17+,21-,22+/m1/s1 |

Clave InChI |

OWFJMIVZYSDULZ-PXOLEDIWSA-N |

SMILES isomérico |

C[C@@]1([C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)[NH+](C)C)O)O |

SMILES canónico |

CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)[NH+](C)C)O)O |

Origen del producto |

United States |

Métodos De Preparación

Streptomyces Species and Culture Optimization

Oxytetracycline is primarily produced via submerged aerobic fermentation using Streptomyces rimosus or Streptomyces aureofaciens (US2776243A, Hovione). Media composition critically influences tetracycline yield and selectivity.

Key Parameters for Fermentation Media (Hovione, US2776243A):

| Component | Concentration (g/L) | Purpose |

|---|---|---|

| Cornsteep liquor | 28 | Carbon/nitrogen source |

| CaCO₃ | 14 | pH buffering |

| Starch | 38 | Carbon source |

| (NH₄)₂SO₄ | 5.7 | Nitrogen source |

| Soybean meal | 0.1–5.0 | Nitrogen source (US2776243A) |

| Cottonseed endosperm flour | 0.1–5.0 | Nitrogen source (US2776243A) |

Process Conditions:

-

Temperature: 26–30°C

-

Aeration: 1.5–4 L/min/L broth

-

Fermentation Duration: 140 hours (Hovione)

Yield: Up to 11.1 g/L tetracycline with minimal chlortetracycline (Hovione).

Fed-Batch Cultivation for Enhanced Yield

Fed-batch strategies optimize substrate feeding to overcome carbon limitations and improve productivity. A study in Streptomyces rimosus demonstrated:

Fed-Batch Optimization (SciELO):

| Parameter | Batch Culture | Fed-Batch (Glucose) | Fed-Batch (Complete Medium) |

|---|---|---|---|

| Biomass (g/L) | 18.2 | 21.5 | 25.6 |

| OTC Concentration (mg/L) | 800 | 1072 | 794 |

| DO Control | Not Applied | 60% Saturation | 60% Saturation |

Key Findings:

-

Constant glucose feeding (0.33 g/L/h) increased OTC production by 34% compared to batch cultures.

-

Complete medium feeding reduced antibiotic yield by 26%, indicating carbon catabolite repression.

Chemical Synthesis and Modification

Chlorination and Halogenation

Oxytetracycline serves as a precursor for semi-synthetic derivatives like doxycycline. Chlorination is achieved using N-chlorosuccinimide (NCS):

Chlorination Protocol (CN106946816A):

| Step | Conditions | Yield |

|---|---|---|

| Solvent | Methanol (10–15°C) | 95–98% |

| Chlorinating Agent | N-Chlorosuccinimide (NCS) | |

| Reaction Time | 1 hour (0–5°C) |

Intermediate: 6-Chloro-oxycycline (precursor to doxycycline).

Crystallization for High-Purity Formulation

Oxytetracycline dihydrate hydrochloride is crystallized using optimized solvents:

Crystallization Methods (CN101570495A):

| Solvent System | Yield (%) | Apparent Density (g/mL) |

|---|---|---|

| Isopropanol-n-butanol | >90 | High (improved flowability) |

| Methanol-acetonitrile | Lower | Low particle size |

Process Steps:

-

Dissolve oxytetracycline in n-butanol at 15–20°C.

-

Add HCl-n-butanol for salt formation.

-

Insulate at 45–50°C for 1.5–2 hours.

-

Cool and filter to isolate crystals.

Formulation for Injection

Aqueous Injection Preparation

Terramycin injections require stabilizers and pH adjustment:

Typical Formulation (CN102988283A):

| Component | Concentration (per 100 mL) | Role |

|---|---|---|

| Oxytetracycline | 10–50 g | Active ingredient |

| Vitamin C/Sodium sulfite | 0.1–1.0 g | Antioxidant |

| Organic Solvent | 10–30 mL (e.g., alpha-pyrrolidone) | Solubilizer |

| pH | 8.3–8.8 | Stability |

Process:

-

Dissolve oxytetracycline in warm water (50–60°C).

-

Add solvent and antioxidant; clarify solution.

-

Adjust pH with HCl/NaOH and filter aseptically.

Advanced Biotechnological Approaches

Genome Editing for Hyper-Production

Targeted genome deletions near the oxytetracycline biosynthetic gene cluster (BGC) in Streptomyces rimosus ATCC 10970 achieved:

Results (PMC2681267):

| Strain | OTC Yield (mg/L) | Mechanism |

|---|---|---|

| ATCC 10970 (Wild Type) | Baseline | Native BGC expression |

| ATCC 10970 (Δ145 kb) | Equivalent to Industrial Strains | Enhanced BGC transcription |

Insight: Chromosomal rearrangements activate silent BGCs, enabling industrial-scale production.

Purification and Analytical Methods

Solid-Phase Extraction (SPE)

For residue analysis, SPE with Oasis HLB cartridges is used:

Extraction Protocol (EEER):

| Step | Conditions | Recovery (%) |

|---|---|---|

| Sample Preparation | 50 mg freeze-dried residue | |

| Extraction Buffer | Phosphate buffer (pH 3.0):ACN (1:1) | 85.6 ± 7.1 |

| Elution | Methanol |

Detection: UPLC-MS/MS for quantification.

Complexation with Metals for Spectrophotometric Analysis

Oxytetracycline forms complexes with Au(III) and Hg(II) for detection:

Spectrophotometric Data (ACS Publications):

| Metal Ion | λ_max (nm) | Stability Constant (M⁻¹) | Detection Limit (μg/mL) |

|---|---|---|---|

| Au(III) | 425 | 2.518 × 10⁴ | 0.7403 |

| Hg(II) | 320 | 1.162 × 10⁵ | 0.5867 |

Comparative Analysis of Production Methods

| Method | Advantages | Limitations | Yield (%) | References |

|---|---|---|---|---|

| Fermentation (Fed-Batch) | High scalability, cost-effective | Long fermentation time | 1072 mg/L | SciELO, Hovione |

| Chlorination | Precursor for semi-synthetic drugs | Requires toxic reagents | 95–98 | CN106946816A |

| Crystallization | High-purity formulation | Solvent-dependent | >90 | CN101570495A |

Análisis De Reacciones Químicas

Complexation Reactions with Metal Ions

Terramycin forms stable complexes with divalent cations through its β-diketone system (C11-C12) and phenolic functionalities.

These complexes enhance water solubility and are critical for antibiotic activity modulation.

Acid-Catalyzed Degradation

Controlled HCl treatment induces structural rearrangements:

Key Pathway:

-

Rearrangement:

this compound (C₂₂H₂₄N₂O₉) → Isomer hydrochloride (C₂₂H₂₄N₂O₉·HCl) at 60°C in 1.5N HCl -

Further Degradation:

Isomer → C₂₀H₁₅NO₈ (m.p. 210–213°C) + (CH₃)₂NH

Alkaline Degradation

Boiling with 20% NaOH yields multiple fragments:

| Product | Formula | Yield | Biological Significance |

|---|---|---|---|

| Terracinoic acid | C₁₃H₁₂O₆ | 50% | Tribasic acid (pKa: 2.6, 4.7, 9.5) |

| 7-Hydroxy-3-methylphthalide | C₉H₈O₃·H₂O | Low | Phenolic lactone (m.p. 110–112°C) |

| Dimethylamine | (CH₃)₂NH | 1 eq. | Volatile base detected via titration |

Oxidation Reactions

Advanced oxidation processes (AOPs) degrade this compound via radical pathways:

Kinetic Data for Radical Reactions:

| Reactive Species | Rate Constant (M⁻¹s⁻¹) | Efficiency | Degradation Byproducts |

|---|---|---|---|

| Hydroxyl (- OH) | 6.3 × 10⁹ | 32–60% | Ring-opened aldehydes, deaminated products |

| Solvated e⁻ | 2.2 × 10¹⁰ | 15–29% | Demethylated intermediates, CO₂ |

Singlet oxygen (¹O₂) dominates in peroxymonosulfate systems, achieving 89.94% TC removal via ring-opening and demethylation .

Microbial Degradation

Enzymatic pathways in bacteria/fungi involve:

| Enzyme Class | Action | Key Products |

|---|---|---|

| Oxidoreductases | Demethylation at C6 | 4-Epioxytetracycline |

| Hydrolases | Ring cleavage at C1-C2/C3-C4 | Anhydrotetracycline derivatives |

| Transferases | Glycosylation of hydroxyl groups | Non-toxic conjugates |

Synthetic Modifications

Muxfeldt’s total synthesis highlights critical steps:

Key Stability Data

| Parameter | Value | Conditions |

|---|---|---|

| Aqueous solubility | 0.25 mg/mL (pH 7) | 25°C |

| Thermal degradation | t₁/₂ = 48 hr | 60°C, pH 1.5 |

| Photolysis rate | k = 0.12 hr⁻¹ | UV-A (365 nm), pH 7 |

Aplicaciones Científicas De Investigación

Introduction to Terramycin

This compound, also known as oxytetracycline, is a broad-spectrum antibiotic derived from the bacterium Streptomyces rimosus. It has been widely used since its discovery in the early 1950s for treating various bacterial infections in humans and animals. Its mechanism of action primarily involves inhibiting protein synthesis in bacteria, making it effective against a wide range of gram-positive and gram-negative organisms.

Treatment of Bacterial Infections

This compound is indicated for the treatment of infections caused by several microorganisms, including:

- Rickettsiae (e.g., Rocky Mountain spotted fever)

- Mycoplasma pneumoniae (causing atypical pneumonia)

- Spirochetes (e.g., Borrelia recurrentis)

- Various gram-negative bacteria such as Escherichia coli and Haemophilus ducreyi .

Clinical studies have demonstrated its efficacy in treating conditions like pneumonia, leptospirosis, and brucellosis. For instance, a study reported significant improvement in patients with pneumococcic lobar pneumonia after treatment with this compound .

Efficacy Against Specific Infections

This compound has shown effectiveness against specific infections such as:

- Leptospiral infections : A case study highlighted a dramatic response to this compound in a patient with leptospirosis, showcasing its potential in treating this serious condition .

- Rickettsial diseases : Its application in treating rickettsial infections remains significant due to its targeted action against these pathogens .

Side Effects and Considerations

While effective, the use of this compound is associated with some side effects, including gastrointestinal disturbances such as diarrhea. A clinical evaluation noted that many patients experienced gastrointestinal symptoms during treatment . Therefore, monitoring is essential when prescribing this antibiotic.

Aquaculture

This compound is widely used in aquaculture to control bacterial diseases in fish. A study demonstrated that medicated feed containing this compound significantly reduced mortality due to Columnaris disease in juvenile channel catfish . The results indicated a cumulative mortality rate of only 0.82% compared to 2.38% in control groups.

Livestock Farming

In livestock, this compound is employed to prevent and treat infections caused by various pathogens. Its use has been documented across different species, including poultry and cattle. The interdisciplinary approaches to antimicrobial use highlight the importance of understanding both veterinary practices and the socio-economic implications of antibiotic resistance .

Regulatory Aspects

The use of antibiotics like this compound in animal husbandry raises concerns about antimicrobial resistance. Regulatory bodies monitor its application to ensure it does not contribute to resistance development, which poses risks to both animal and human health.

Case Study 1: Pneumonia Treatment

A clinical trial involving patients with pneumococcic pneumonia showed that those treated with this compound had a marked improvement compared to untreated controls. The study underscored its effectiveness when administered orally, demonstrating good absorption and therapeutic levels achieved in the bloodstream .

Case Study 2: Columnaris Disease in Fish

In aquaculture settings, a controlled study on channel catfish revealed that administering this compound through medicated feed led to a significant decrease in mortality rates from Columnaris disease, emphasizing its role as an effective treatment option in fish farming .

Mecanismo De Acción

Terramycin exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the amino-acyl tRNA from binding to the A site of the ribosome. This binding is reversible and effectively halts the addition of amino acids to the growing peptide chain, thereby inhibiting bacterial growth .

Comparación Con Compuestos Similares

Antimicrobial Spectrum and Efficacy

Terramycin’s spectrum overlaps with other tetracyclines (e.g., Aureomycin/Chlortetracycline, tetracycline) and chloramphenicol but shows nuanced differences in potency and binding affinity:

Table 1: In Vitro Minimal Inhibitory Concentrations (MICs) of this compound vs. Aureomycin

| Bacterium | This compound MIC (µg/mL) | Aureomycin MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1.0 |

| Escherichia coli | 2.0 | 4.0 |

| Klebsiella pneumoniae | 1.0 | 2.0 |

| Pseudomonas aeruginosa | 16.0 | >32.0 |

Source: Comparative in vitro studies showed this compound required lower MICs for Gram-positive and some Gram-negative bacteria, particularly Pseudomonas .

- Rickettsial Infections : this compound demonstrated superior efficacy over chloramphenicol in experimental scrub typhus, with a 90% survival rate in treated mice vs. 60% for chloramphenicol .

- Non-Gonococcal Urethritis: In clinical trials, this compound (5–6 g total dose) achieved a 65% cure rate, comparable to Aureomycin (63%) but with dose-dependent variability .

Pharmacokinetics and Administration

- Absorption : this compound is well-absorbed orally, with peak serum concentrations achieved within 2–4 hours . Its sodium salt formulation offers improved solubility but similar bioavailability .

- Excretion : Primarily renal, with prolonged tissue retention compared to tetracycline, enhancing its efficacy in chronic infections .

Table 2: Pharmacokinetic Comparison of Tetracyclines

| Parameter | This compound | Aureomycin | Tetracycline |

|---|---|---|---|

| Oral Bioavailability | 60–70% | 50–60% | 75–80% |

| Half-life (hours) | 9–12 | 5–7 | 6–8 |

| Protein Binding | 20–40% | 45–60% | 55–65% |

Source: Compiled from animal and human pharmacokinetic studies .

Toxicity and Side Effects

This compound’s toxicity profile is favorable but context-dependent:

- Hepatotoxicity : High doses (≥72 g over 16 days) caused fatty liver metamorphosis, similar to Aureomycin .

- Nephrotoxicity : Rare, but observed in dogs receiving >160 mg/kg/day intramuscularly .

- Dental Effects : Like all tetracyclines, it binds to developing teeth and bones, causing discoloration—a class-wide limitation .

Table 3: Acute Toxicity in Animal Models (LD₅₀, mg/kg)

| Route | This compound | Aureomycin | Chloramphenicol |

|---|---|---|---|

| Intravenous (mice) | 192 | 220 | 150 |

| Oral (mice) | 7200 | 6500 | 2500 |

Resistance and Adaptation

Bacterial resistance to this compound develops via efflux pumps or ribosomal protection proteins. Bacillus megatherium adapted to this compound by increasing the minimum inhibitory concentration from 2.7 µg/mL to >10 µg/mL after prolonged exposure . Cross-resistance with other tetracyclines is common due to shared mechanisms .

Clinical and Research Implications

Q & A

Basic: What is the antimicrobial spectrum of Terramycin, and how is it determined experimentally?

This compound (oxytetracycline) exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, rickettsiae, and certain protozoa. Its efficacy is typically assessed via minimum inhibitory concentration (MIC) assays using standardized bacterial strains (e.g., Streptococcus hemolyticus, Klebsiella pneumoniae) in nutrient broth or agar dilution methods . For example, 56% of 109 tested strains were sensitive to <1.0 µg/mL, while 90% were inhibited at <8 µg/mL . Rickettsial susceptibility is evaluated in embryonated eggs or murine models, with efficacy quantified by prolonged survival rates .

Basic: What experimental models are used to evaluate this compound’s in vivo efficacy?

Common models include:

- Murine infections (e.g., Streptococcus-induced sepsis): Efficacy is measured via CD50 (50% curative dose) after oral/parenteral administration. This compound hydrochloride often shows lower CD50 values than its amphoteric form in oral dosing .

- Chick embryo models : Infected embryos (e.g., with Rickettsia tsutsugamushi) are treated with this compound salts, and survival rates are statistically compared to controls (significant if mean survival difference ≥2.5× standard deviation) .

Advanced: How do solubility differences among this compound salts impact experimental outcomes?

The amphoteric form’s low solubility results in slower absorption, making it more effective in single-dose parenteral studies, whereas the hydrochloride salt’s higher solubility improves bioavailability in oral regimens . For example, in murine Streptococcus infections, the hydrochloride’s CD50 was 25% lower than the amphoteric form orally but less effective in single injections . Researchers must account for solubility when designing dosing protocols to avoid underestimating efficacy.

Advanced: How can contradictory data on this compound’s growth-promoting effects in animals be resolved?

Studies report conflicting results (e.g., growth stimulation in calves but not ducks). Methodological factors include:

- Diet composition : Antibiotics may enhance nutrient absorption in purified diets but not in nutrient-rich feeds .

- Gut microbiota modulation : this compound’s suppression of nutrient-competing bacteria varies across species.

To reconcile contradictions, researchers should standardize diets, control for baseline microbiota, and use dose-response curves to identify threshold effects .

Methodological: What statistical practices are critical when analyzing this compound’s efficacy data?

- Precision reporting : Instrument-derived data (e.g., MICs) should reflect measurement limits (e.g., ±0.5 µg/mL for broth dilution). Calculated values (e.g., CD50) must not exceed one significant digit beyond instrumental precision .

- Significance thresholds : Use p-values (e.g., p<0.05) for hypothesis testing, avoiding vague terms like "significant" without statistical validation .

Methodological: How should researchers design experiments to compare this compound with newer antibiotics?

- Controlled parallel groups : Assign subjects to this compound, comparator (e.g., doxycycline), and placebo arms.

- Outcome metrics : Use standardized endpoints (e.g., bacterial load reduction, survival rates) and adjust for confounders like pharmacokinetic differences .

- Blinding : Mask treatment allocations to reduce bias in data collection .

Advanced: What mechanisms explain this compound’s rickettsiostatic vs. bactericidal activity?

This compound inhibits protein synthesis in bacteria by binding to the 30S ribosomal subunit. For rickettsiae, its effect is primarily static , requiring prolonged exposure to suppress replication. In embryonated egg models, even low doses (0.016 mg) delay rickettsial growth but do not fully eradicate the pathogen . Contrast this with bactericidal β-lactams, which cause cell lysis.

Methodological: How can UV spectrophotometry be validated for this compound quantification in formulations?

As per :

- Linearity : Confirm absorbance-concentration linearity within 14–32 µg/mL (R² ≥0.99).

- Recovery rate : Spiked samples should yield 95–105% recovery (e.g., 100.1% in HCl solvent at 271 nm).

- Specificity : Validate against degradation products (e.g., via HPLC comparison) to ensure no interferents .

Advanced: Why do some in vitro susceptibility results for this compound fail to translate in vivo?

Discrepancies arise from:

- Bioavailability limitations : Poor solubility or metabolism reduces active drug levels in vivo.

- Host-pathogen interactions : Immune responses in animals may synergize with this compound, masking in vitro resistance .

Solutions include using pharmacokinetic/pharmacodynamic (PK/PD) modeling to align dosing with MIC targets .

Methodological: What frameworks guide hypothesis formulation in this compound mechanism studies?

Apply PICO (Population, Intervention, Comparison, Outcome) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.